molecular formula C6H12ClNO2 B10795770 Vigabatrin-13C-d2 (hydrochloride)

Vigabatrin-13C-d2 (hydrochloride)

Cat. No.: B10795770
M. Wt: 168.62 g/mol
InChI Key: FBNKOYLPAMUOHS-YSJJXQNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vigabatrin-13C-d2 (hydrochloride) is a labeled form of Vigabatrin, an antiepileptic agent. This compound is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Vigabatrin-13C-d2 (hydrochloride) is used primarily in scientific research as an internal standard for the quantification of Vigabatrin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vigabatrin-13C-d2 (hydrochloride) is synthesized by incorporating stable heavy isotopes of carbon (13C) and deuterium (d2) into the Vigabatrin molecule. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .

Industrial Production Methods

The industrial production of Vigabatrin-13C-d2 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is carefully controlled to maintain the purity and isotopic labeling of the final product. The compound is then purified and formulated for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Vigabatrin-13C-d2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Vigabatrin-13C-d2 (hydrochloride) can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Vigabatrin-13C-d2 (hydrochloride) exerts its effects by inhibiting the enzyme GABA transaminase, which is responsible for the catabolism of GABA. By inhibiting this enzyme, Vigabatrin-13C-d2 (hydrochloride) increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is particularly useful in the treatment of epilepsy, where increased GABA levels can help to reduce seizure activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vigabatrin-13C-d2 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various research applications .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

168.62 g/mol

IUPAC Name

4-amino-6,6-dideuterio(613C)hex-5-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/i1+1D2;

InChI Key

FBNKOYLPAMUOHS-YSJJXQNZSA-N

Isomeric SMILES

[2H][13C](=CC(CCC(=O)O)N)[2H].Cl

Canonical SMILES

C=CC(CCC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.